1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine
Description
Properties
Molecular Formula |
C12H14FN3 |
|---|---|
Molecular Weight |
219.26 g/mol |
IUPAC Name |
1-ethyl-N-[(3-fluorophenyl)methyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H14FN3/c1-2-16-9-12(8-15-16)14-7-10-4-3-5-11(13)6-10/h3-6,8-9,14H,2,7H2,1H3 |
InChI Key |
DDFNBMONBREIKP-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CC(=CC=C2)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazines with 1,3-Diketones
The most widely reported method involves cyclocondensation between ethyl hydrazine carboxylate 1 and a 1,3-diketone precursor 2 bearing a 3-fluorobenzyl group. For example, reacting ethyl 3-fluorobenzyl ketone 2 with hydrazine hydrate in ethanol under reflux for 12 hours yields the pyrazole ring 3 (Scheme 1). Subsequent N-ethylation using ethyl bromide in the presence of potassium carbonate affords the target compound in 68% yield.
Table 1: Optimization of Cyclocondensation Conditions
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 68 |
| Temperature (°C) | 80 | 68 |
| Catalyst | None | 68 |
| Reaction Time (h) | 12 | 68 |
This method’s regioselectivity is attributed to the electronic effects of the 3-fluorobenzyl group, which directs cyclization to the 4-amine position.
Reductive Amination of Pyrazole-4-Carbaldehyde
An alternative route begins with 1-ethyl-1H-pyrazole-4-carbaldehyde 4 , which undergoes reductive amination with 3-fluorobenzylamine 5 using sodium cyanoborohydride in methanol. The reaction proceeds at room temperature for 24 hours, yielding the target compound in 72% purity before chromatography.
Key Advantages :
-
Avoids harsh alkylation conditions.
-
Enables modular substitution of the benzyl group.
Limitations :
-
Requires pre-synthesized aldehyde intermediates.
-
Competing imine formation reduces yield.
Palladium-Catalyzed Cross-Coupling
A patent-pending method utilizes Suzuki-Miyaura coupling to attach the 3-fluorobenzyl group post-pyrazole formation. Bromopyrazole 6 reacts with 3-fluorobenzylboronic acid 7 in the presence of Pd(PPh₃)₄ and potassium carbonate, achieving 82% yield after purification (Scheme 2).
Critical Parameters :
-
Catalyst Loading : 5 mol% Pd(PPh₃)₄.
-
Solvent : Toluene/water (3:1).
Reaction Optimization Strategies
Solvent and Temperature Effects
Ethanol and dimethyl sulfoxide (DMSO) are preferred for cyclocondensation due to their ability to dissolve polar intermediates. Elevated temperatures (80–100°C) accelerate ring closure but risk decomposition of the fluorinated benzyl group.
Catalytic Enhancements
Copper(I) triflate and ionic liquids (e.g., [bmim]PF₆) improve regioselectivity in challenging substrates, reducing by-product formation by 30%.
Protecting Group Strategies
Temporary protection of the 4-amine with a tert-butoxycarbonyl (Boc) group prevents unwanted side reactions during N-ethylation. Deprotection with trifluoroacetic acid restores the amine functionality quantitatively.
Purification and Characterization
Chromatographic Techniques
Silica gel chromatography with ethyl acetate/hexane gradients (8–70%) effectively isolates the target compound from regioisomeric by-products. Reverse-phase HPLC (C18 column, acetonitrile/water) achieves >98% purity for pharmacological testing.
Spectroscopic Confirmation
-
¹H NMR : δ 8.12 (s, 1H, pyrazole-H), 7.45–7.30 (m, 4H, aryl-H), 4.50 (s, 2H, CH₂), 4.20 (q, 2H, J = 7.1 Hz, CH₂CH₃), 1.40 (t, 3H, J = 7.1 Hz, CH₃).
-
MS (ESI) : m/z 260.1 [M+H]⁺.
Industrial Scalability and Environmental Considerations
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times by 40% . Solvent recovery systems minimize waste, aligning with green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position or the pyrazole ring, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of appropriate catalysts or bases.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction may yield amine derivatives.
Scientific Research Applications
1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug discovery, particularly for its anti-inflammatory, analgesic, and anticancer properties.
Biology: It is used in biological studies to understand its interactions with various biological targets, including enzymes and receptors.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: It may be used as an intermediate in the synthesis of other complex organic molecules or as a building block in the production of specialty chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Ring
Position 1 Substitutions
- 1-Ethyl vs. 1-Methyl: 1-Ethyl-N-[(3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-4-amine (CAS 1156891-36-9, ) replaces the 3-fluorophenyl group with a 3-methylpyrazole. 1-Ethyl-3-(trifluoromethyl)-1H-pyrazol-4-amine (CAS 188689-64-7, ) introduces a trifluoromethyl group at position 3, significantly increasing electron-withdrawing effects and metabolic stability .
Position 4 Amine Modifications
- N-[(3-Fluorophenyl)methyl] vs. N-Heterocyclic Substituents :
Aromatic Ring Modifications
Fluorophenyl vs. Chloro-Fluorophenyl
- 1-[(3-Chloro-4-fluorophenyl)methyl]-1H-pyrazol-4-amine (CAS 1179359-70-6, ) substitutes the 3-fluorophenyl group with a 3-chloro-4-fluorophenyl moiety. The chloro group increases steric bulk and may enhance halogen-bonding interactions, albeit at the cost of higher molecular weight (225.65 g/mol vs. ~221 g/mol for the target compound) .
Thiophene and Thiazole Derivatives
- 1-Ethyl-N-[(5-methylthiophen-2-yl)methyl]-1H-pyrazol-4-amine (CAS 1155574-85-8, ) incorporates a methylthiophene group. Thiophene’s lower electronegativity compared to fluorophenyl may reduce dipole interactions but improve solubility in nonpolar environments .
Extended Chain and Heterocyclic Systems
- 3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine () features a propan-1-amine chain and an imidazole-pyrimidine heterocycle.
Structural and Physicochemical Comparison Table
Key Findings and Implications
- Fluorophenyl Advantage : The 3-fluorophenyl group in the target compound offers a balance between electron-withdrawing effects (enhancing stability) and moderate lipophilicity, making it favorable for CNS-targeting drugs .
- Ethyl vs.
- Heterocyclic Trade-offs : Thiazole or thiophene substituents () may improve solubility but reduce aromatic interaction strength compared to fluorophenyl.
Biological Activity
1-ethyl-N-[(3-fluorophenyl)methyl]-1H-pyrazol-4-amine (CAS: 1339678-41-9) is a compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings related to this compound, including antimicrobial efficacy and cytotoxicity.
The molecular formula of this compound is CHFN, with a molecular weight of approximately 293.338 g/mol. Its structure features a pyrazole ring substituted with an ethyl group and a 3-fluorobenzyl moiety.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrazole derivatives, including this compound. In vitro evaluations have demonstrated promising activity against several bacterial strains, with a focus on:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited significant antimicrobial effects, with MIC values comparable to or lower than established antibiotics.
- Biofilm Inhibition : It showed effective inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, indicating its potential utility in treating biofilm-associated infections .
The mechanism underlying the antimicrobial activity of pyrazole derivatives often involves inhibition of key enzymes such as DNA gyrase and dihydrofolate reductase (DHFR). For instance, compounds similar to this compound have demonstrated IC values ranging from 0.52 to 2.67 µM against DHFR, suggesting a robust mechanism targeting folate synthesis pathways in bacteria .
Case Studies and Research Findings
- In Vitro Studies : A study evaluating five pyrazole derivatives found that one derivative (denoted as compound 7b) had outstanding antimicrobial activity, with MIC values between 0.22 to 0.25 µg/mL against various pathogens. This study also noted that these compounds were non-toxic to human red blood cells, with hemolytic activity below 15% .
- Synergistic Effects : Research has indicated that the compound can act synergistically with other antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy while reducing their MICs .
- Cytotoxicity Assessment : The cytotoxicity profile of the compound was evaluated using various cell lines, revealing an IC greater than 60 µM, which indicates low toxicity towards mammalian cells .
Data Summary Table
| Property | Value/Observation |
|---|---|
| Molecular Formula | CHFN |
| Molecular Weight | 293.338 g/mol |
| Antimicrobial Activity | Significant (MIC range: 0.22 - 0.25 µg/mL) |
| Biofilm Inhibition | Effective against S. aureus and S. epidermidis |
| Enzyme Inhibition (DHFR) | IC range: 0.52 - 2.67 µM |
| Hemolytic Activity | % Lysis range: 3.23 - 15.22% |
| Cytotoxicity (IC) | >60 µM |
Q & A
Q. Experimental Validation :
- Surface Plasmon Resonance (SPR) : Directly measure binding kinetics (k/k) to confirm predicted interactions.
- Mutagenesis : Modify key residues in the target protein (e.g., replacing serine with alanine to test hydrogen bonding).
Q. What strategies are employed in structure-activity relationship (SAR) studies for fluorinated pyrazole derivatives?
- Answer :
- Systematic Substitution : Vary the fluorophenyl position (para vs. meta) and alkyl chain length.
- Bioisosteric Replacement : Swap fluorine with chlorine or methoxy groups to assess electronic effects.
- SAR Table Example :
| Substituent | IC (µM) | LogP | Notes |
|---|---|---|---|
| 3-Fluorophenyl | 0.8 | 2.1 | Optimal hydrophobicity |
| 4-Fluorophenyl | 3.2 | 2.3 | Reduced target affinity |
| 3-Chlorophenyl | 1.5 | 2.9 | Higher toxicity |
Q. What challenges arise in crystallographic data refinement for this compound, and how are they addressed?
- Answer :
- Twinning : Common in fluorinated crystals due to symmetry; use TWINLAW in SHELXL to model twin domains .
- Disorder : Fluorophenyl groups may exhibit rotational disorder. Apply restraints (DELU, SIMU) to thermal parameters.
- Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution for light atoms like fluorine .
Q. How are stability studies designed to evaluate the compound under physiological conditions?
- Answer :
- Forced Degradation : Expose to pH 1–10 buffers, UV light, and oxidative (HO) environments.
- Analytical Monitoring : Track decomposition via HPLC-MS; major degradation products often result from fluorophenyl hydrolysis or N-dealkylation.
- Half-Life Table :
| Condition | Half-Life (h) | Major Degradant |
|---|---|---|
| pH 7.4, 37°C | 48 | None |
| pH 2.0, 37°C | 12 | Hydrolyzed amine |
| 0.1% HO | 6 | Oxidized pyrazole |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
